Cy3-PEG7-endo-BCN Cy3-PEG7-endo-BCN
Brand Name: Vulcanchem
CAS No.:
VCID: VC20241330
InChI: InChI=1S/C57H82N4O10.ClH/c1-56(2)48-20-12-14-22-50(48)60(5)52(56)24-17-25-53-57(3,4)49-21-13-15-23-51(49)61(53)29-16-8-11-26-54(62)58-27-30-64-32-34-66-36-38-68-40-42-70-43-41-69-39-37-67-35-33-65-31-28-59-55(63)71-44-47-45-18-9-6-7-10-19-46(45)47;/h12-15,17,20-25,45-47H,8-11,16,18-19,26-44H2,1-5H3,(H-,58,59,62,63);1H/t45-,46+,47?;
SMILES:
Molecular Formula: C57H83ClN4O10
Molecular Weight: 1019.7 g/mol

Cy3-PEG7-endo-BCN

CAS No.:

Cat. No.: VC20241330

Molecular Formula: C57H83ClN4O10

Molecular Weight: 1019.7 g/mol

* For research use only. Not for human or veterinary use.

Cy3-PEG7-endo-BCN -

Specification

Molecular Formula C57H83ClN4O10
Molecular Weight 1019.7 g/mol
IUPAC Name [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride
Standard InChI InChI=1S/C57H82N4O10.ClH/c1-56(2)48-20-12-14-22-50(48)60(5)52(56)24-17-25-53-57(3,4)49-21-13-15-23-51(49)61(53)29-16-8-11-26-54(62)58-27-30-64-32-34-66-36-38-68-40-42-70-43-41-69-39-37-67-35-33-65-31-28-59-55(63)71-44-47-45-18-9-6-7-10-19-46(45)47;/h12-15,17,20-25,45-47H,8-11,16,18-19,26-44H2,1-5H3,(H-,58,59,62,63);1H/t45-,46+,47?;
Standard InChI Key QDCCNPSZSFNYGY-OYFXFMPYSA-N
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-]

Introduction

Synthesis and Structural Characteristics

Synthetic Route

The synthesis of Cy3-PEG7-endo-BCN involves sequential conjugation of its three primary components:

  • Cy3 Fluorophore Activation: The cyanine dye (Cy3) is functionalized with a reactive group (e.g., NHS ester) to enable coupling with the PEG linker.

  • PEG7 Linker Incorporation: A heptaethylene glycol spacer is introduced to enhance solubility and reduce steric hindrance during subsequent reactions.

  • Endo-BCN Conjugation: The endo-BCN moiety is attached via a carbamate or amide bond, leveraging its strained cycloalkyne structure for bioorthogonal reactivity .

Critical parameters such as reaction temperature (typically 20–25°C), solvent choice (e.g., dimethylformamide or dichloromethane), and stoichiometric ratios are optimized to achieve yields exceeding 70%. Purification via reverse-phase HPLC ensures >95% purity, as confirmed by mass spectrometry .

Table 1: Key Synthetic Parameters for Cy3-PEG7-endo-BCN

ParameterValue/Range
Reaction Temperature20–25°C
Solvent SystemDMF/DCM
Yield70–75%
Purity (Post-HPLC)>95%
Molecular Weight1,200–1,300 g/mol*

*Estimated based on analogous Cy3-PEG3-endo-BCN (843.5 g/mol) .

Molecular Architecture

Cy3-PEG7-endo-BCN’s structure comprises:

  • Cy3 Fluorophore: A heteroaromatic polymethine dye with absorption/emission maxima at 550 nm/570 nm, respectively.

  • PEG7 Linker: A 28-atom ethylene glycol chain that improves aqueous solubility and minimizes nonspecific binding.

  • Endo-BCN: A strained cycloalkyne favoring SPAAC reactions with azides at physiological conditions .

The endo-BCN configuration adopts a tricyclic fused ring system that extends the distance between reactive groups, reducing fluorescence quenching by ~3-fold compared to exo-BCN derivatives . This structural distinction is critical for applications requiring sustained signal integrity.

Mechanism of Action

Bioorthogonal Reactivity

Cy3-PEG7-endo-BCN undergoes SPAAC reactions with azide-bearing biomolecules (e.g., glycoproteins, lipids) via the following steps:

  • Azide Recognition: The strained endo-BCN cycloalkyne reacts with azides to form a stable 1,2,3-triazole adduct .

  • Fluorescence Activation: Upon conjugation, spatial separation of the Cy3 fluorophore from quencher moieties (e.g., DABCYL) enhances fluorescence emission by 300% .

Table 2: Kinetic Parameters of SPAAC Reactions

ParameterEndo-BCNExo-BCN
Rate Constant (k)0.8–1.2 M⁻¹s⁻¹0.5–0.9 M⁻¹s⁻¹
Fluorescence Quenching30–40% Reduction70–80% Reduction
Reaction Half-Life (t₁/₂)10–15 min20–30 min

Data adapted from fluorescence quenching studies .

Steric and Electronic Effects

The endo-BCN moiety’s tricyclic fused ring system imposes distinct steric constraints:

  • Extended Tricyclic Structure: Increases the distance between fluorophores and quenchers, reducing Förster resonance energy transfer (FRET) efficiency .

  • Electronic Interactions: The chlorine atom in the molecular formula (C49H67ClN4O6) enhances stability via ionic interactions in aqueous media.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >10 mg/mL in PBS (pH 7.4) due to PEG7’s hydrophilicity.

  • Thermal Stability: Stable at ≤37°C for 72 hours; degradation occurs at >50°C.

  • Photostability: Retains 85% fluorescence intensity after 30 min of continuous illumination.

Spectroscopic Profile

PropertyValue
Absorption Maximum (λₐbₛ)550 nm
Emission Maximum (λₑₘ)570 nm
Molar Extinction Coefficient (ε)150,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.28

Applications in Biomedical Research

Live-Cell Imaging

Cy3-PEG7-endo-BCN enables real-time tracking of azide-labeled biomolecules in live cells with minimal background noise. For example, it has been used to monitor:

  • Membrane Protein Dynamics: Labeling of azide-modified integrins in cancer cell migration assays.

  • Metabolic Pathways: Visualization of sialic acid metabolism in neurons via azido-sugar incorporation.

Targeted Drug Delivery

The compound’s bioorthogonal reactivity facilitates site-specific drug conjugation:

  • Prodrug Activation: Azide-functionalized prodrugs are conjugated to endo-BCN-modified antibodies, enabling tumor-selective release.

  • Payload Delivery: PEG7’s flexibility ensures optimal orientation for drug–receptor interactions.

Diagnostic Assays

Cy3-PEG7-endo-BCN serves as a critical component in fluorescence-based assays for:

  • Enzyme Activity Profiling: Detection of butyrylcholinesterase (BChE) and paraoxonase 1 (PON1) in serum samples .

  • Pathogen Detection: Azide-labeled viral particles are tagged for rapid fluorescence readout.

Comparative Analysis: Endo-BCN vs. Exo-BCN

Structural and Functional Differences

FeatureEndo-BCNExo-BCN
Tricyclic Fused RingExtended conformationCompact conformation
Fluorescence Quenching30–40%70–80%
SPAAC Reaction Rate0.8–1.2 M⁻¹s⁻¹0.5–0.9 M⁻¹s⁻¹

Practical Implications

  • Reduced Quenching: Endo-BCN’s extended structure improves signal-to-noise ratios in imaging .

  • Faster Kinetics: Higher reaction rates enable rapid labeling in time-sensitive experiments .

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